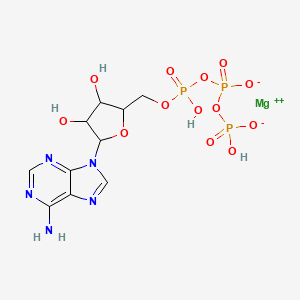
Adenosine 5'-triphosphate dimagnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate dimagnesium salt is a compound that plays a crucial role in energy storage and metabolism within living cells. It is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate dimagnesium salt can be synthesized through the reaction of adenosine 5’-triphosphate with magnesium ions. The reaction typically involves dissolving adenosine 5’-triphosphate in water and adding a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled pH conditions. The resulting solution is then purified and crystallized to obtain the dimagnesium salt form .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate dimagnesium salt involves large-scale fermentation processes using bacterial sources. The fermentation broth is processed to extract and purify the compound, followed by the addition of magnesium ions to form the dimagnesium salt. The final product is then dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-triphosphate dimagnesium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breakdown of adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate, typically catalyzed by enzymes such as ATPases.
Phosphorylation: Adenosine 5’-triphosphate can transfer its phosphate groups to other molecules, a reaction commonly facilitated by kinases.
Complexation: The compound can form complexes with metal ions, such as calcium and magnesium, under physiological conditions.
Major Products Formed
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates, depending on the target molecule.
Complexation: Metal ion complexes with adenosine 5’-triphosphate.
Scientific Research Applications
Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.
Biology: Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.
Industry: Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-triphosphate disodium salt
- Adenosine 5’-triphosphate dipotassium salt
- Adenosine diphosphate
- Adenosine monophosphate
Uniqueness
Adenosine 5’-triphosphate dimagnesium salt is unique due to its specific interaction with magnesium ions, which enhances its stability and bioavailability. This form is particularly useful in studies involving magnesium-dependent enzymes and processes .
Properties
IUPAC Name |
magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJCOXYBYJLIK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgN5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
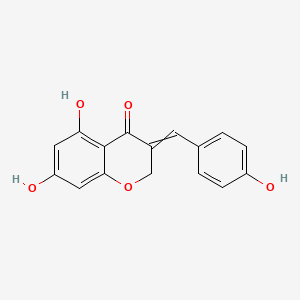


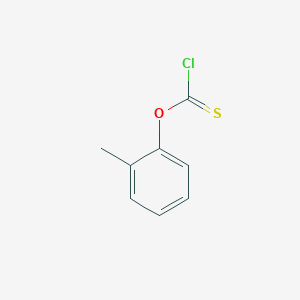
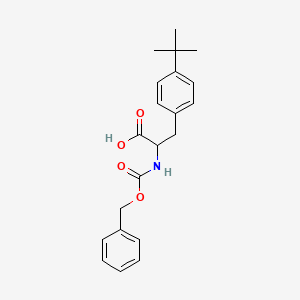
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
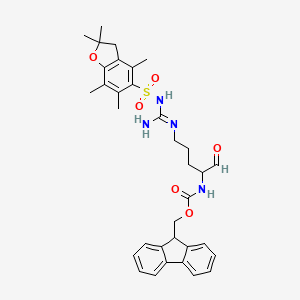
![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
